Cas no 6261-32-1 (2-Benzylidene-1-tetralone)

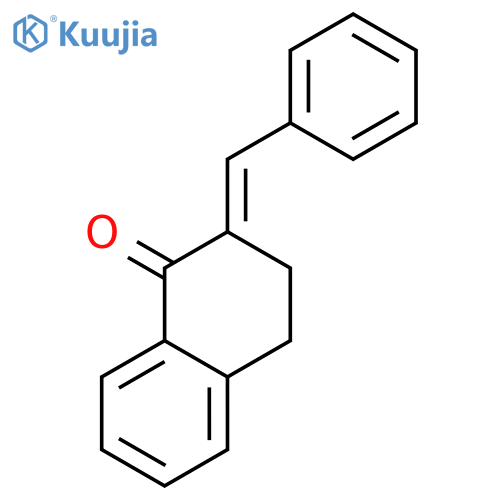

2-Benzylidene-1-tetralone structure

商品名:2-Benzylidene-1-tetralone

2-Benzylidene-1-tetralone 化学的及び物理的性質

名前と識別子

-

- 2-Benzylidene-1-tetralone

- (2E)-2-benzylidene-3,

- (E)-2-benzylidene-3,4-dihydro-2H-naphthalen-1-one

- (E)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one

- (E)-2-benzylidene-3,4-dihydronaphthalen-1-one

- 2-(phenylmethylene)-3,4-dihydro-1(2H)-naphthalenone

- 2-BENZYLIDENE-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

- 2-benzylidene-3,4-dihydro-1(2H)-naphthalenone

- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one

- 2-Benzylidenetetralin-1-one

- 3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone

- (2E)-2-(phenylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one

- F87371

- 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-

- NSC665347

- (2E)-2-benzylidene-3,4-dihydronaphthalen-1-one

- 57558-64-2

- (2E)-2-Benzylidene-3,4-dihydro-1(2H)-naphthalenone #

- 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)-

- 2--Phenylmethylene-1-tetralone

- BDBM50049779

- HMS1452P11

- 1(2H)-Naphthalenone, 2-benzylidene-3,4-dihydro-

- 2-(Phenylmethylene)-1,2,3,4-tetrahydronaphthalen-1-one

- 5H84JJT89A

- 6261-32-1

- NCGC00327129-01

- A833883

- 2-benzylidene-3,4-dihydro-2h-naphthalen-1-one

- CHEMBL28689

- (e)-2-benzylidene-1-tetralone

- NSC-665347

- 2-[1-Phenyl-meth-(E)-ylidene]-3,4-dihydro-2H-naphthalen-1-one

- AKOS000478650

- CS-0322900

- 2,4-DIMETHYL-6-METHOXYPHENYLBORONICACID

- JNRAEZULKWNOQO-NTCAYCPXSA-N

- (2E)-2-benzylidenetetralin-1-one

- AB01321615-02

- IDI1_019024

- (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone

- SCHEMBL820654

- (E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone

- DTXSID801199006

- (2E)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one

- STK246954

-

- インチ: InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+

- InChIKey: JNRAEZULKWNOQO-NTCAYCPXSA-N

- ほほえんだ: C(=C1/CCC2C(=CC=CC=2)C/1=O)/C1C=CC=CC=1

- BRN: 476209

計算された属性

- せいみつぶんしりょう: 234.10400

- どういたいしつりょう: 234.104

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: クリーム粉

- 密度みつど: 1.168

- ゆうかいてん: 103-105°C

- ふってん: 398.9°C at 760 mmHg

- フラッシュポイント: 175.8°C

- 屈折率: 1.657

- PSA: 17.07000

- LogP: 3.89910

- ようかいせい: 未確定

2-Benzylidene-1-tetralone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1250893-5g |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 95% | 5g |

$260 | 2024-06-07 | |

| Aaron | AR003HA4-1g |

2-Benzylidene-1-tetralone |

6261-32-1 | 97% | 1g |

$53.00 | 2025-02-13 | |

| Aaron | AR003HA4-5g |

2-Benzylidene-1-tetralone |

6261-32-1 | 97% | 5g |

$210.00 | 2025-02-13 | |

| A2B Chem LLC | AB61264-250mg |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 97%;RG | 250mg |

$44.00 | 2024-04-19 | |

| A2B Chem LLC | AB61264-5g |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 97%;RG | 5g |

$606.00 | 2024-04-19 | |

| Aaron | AR003HA4-250mg |

2-Benzylidene-1-tetralone |

6261-32-1 | 97% | 250mg |

$25.00 | 2025-02-13 | |

| 1PlusChem | 1P003H1S-250mg |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 97%;RG | 250mg |

$49.00 | 2024-04-22 | |

| 1PlusChem | 1P003H1S-5g |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 97%;RG | 5g |

$547.00 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1250893-100mg |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 95% | 100mg |

$65 | 2024-06-07 | |

| A2B Chem LLC | AB61264-100mg |

2-BENZYLIDENE-1-TETRALONE |

6261-32-1 | 97%;RG | 100mg |

$26.00 | 2024-04-19 |

2-Benzylidene-1-tetralone 関連文献

-

1. A simple synthesis of 1a,2,3,7b-tetrahydro-1-phenyl-1H-cyclopropa[a]naphthaleneH. G. Heller,R. A. N. Morris J. Chem. Soc. C 1966 1004

-

2. Remote stereocontrol as a synthetic strategy: diastereoselective annulations on an arene tricarbonylchromium template??Surojit Sur,Sambasivam Ganesh,Vedavati G. Puranik,Amitabha Sarkar J. Chem. Soc. Perkin Trans. 1 1998 977

-

Ye Lin,Lei Liu,Da-Ming Du Org. Chem. Front. 2017 4 1229

-

Ye Lin,Lei Liu,Da-Ming Du Org. Chem. Front. 2017 4 1229

-

5. Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocyclesYang Yang,Xingyue Wang,Xinyi Ye,Baomin Wang,Xiaoze Bao,Hong Wang Org. Biomol. Chem. 2021 19 4610

6261-32-1 (2-Benzylidene-1-tetralone) 関連製品

- 1707-95-5(Bindone)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6261-32-1)2-Benzylidene-1-tetralone

清らかである:99%

はかる:5g

価格 ($):174.0